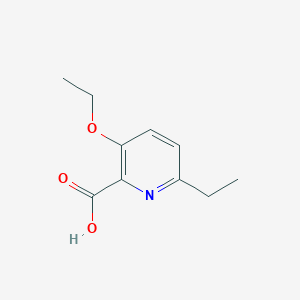![molecular formula C31H27N5O4 B12634813 N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide is a complex organic compound with a unique structure that includes indole and spiro-pyrrole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide typically involves multi-step organic reactions. The process starts with the preparation of the indole derivative, followed by the formation of the spiro-pyrrole structure. Key steps include:
Formation of the Indole Derivative: This involves the reaction of indole with suitable reagents to introduce the necessary functional groups.
Spiro-Pyrrole Formation: The indole derivative undergoes cyclization with a pyrrole precursor under specific conditions to form the spiro-pyrrole structure.
Acetamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide: shares structural similarities with other indole-based compounds and spiro-pyrrole derivatives.
Uniqueness
- The unique combination of indole and spiro-pyrrole moieties in this compound provides distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C31H27N5O4 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C31H27N5O4/c1-16-6-5-8-22-27(16)34-30(40)31(22)26-25(24(35-31)14-18-15-32-23-9-4-3-7-21(18)23)28(38)36(29(26)39)20-12-10-19(11-13-20)33-17(2)37/h3-13,15,24-26,32,35H,14H2,1-2H3,(H,33,37)(H,34,40)/t24?,25-,26+,31?/m1/s1 |
Clave InChI |
VXSPMTRZHHSUEC-WNTIQRTOSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C3([C@H]4[C@@H](C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2 |
SMILES canónico |
CC1=C2C(=CC=C1)C3(C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
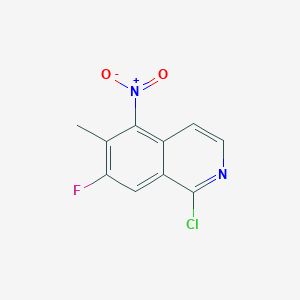
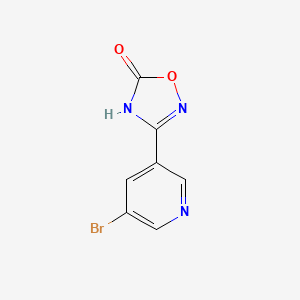

![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
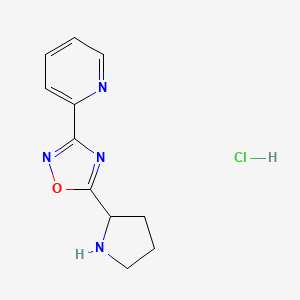
![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)
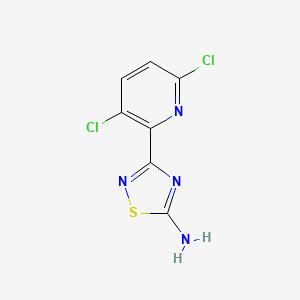
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
